gamma-Glutamyl-S-allylcysteine

Description

Significance within Allium Organosulfur Compound Research

The importance of gamma-Glutamyl-S-allylcysteine in the study of Allium organosulfur compounds is multifaceted. It is a primary storage molecule for sulfur and a direct precursor to S-allylcysteine (SAC) and subsequently alliin (B105686), the compound that leads to the formation of allicin (B1665233) when garlic is crushed. spandidos-publications.comcellmolbiol.org The investigation of GSAC is fundamental to comprehending the intricate biochemical pathways that produce the diverse array of sulfur-containing molecules in garlic and other related species. liverpool.ac.uk

Researchers are particularly interested in GSAC because its concentration and conversion rates influence the chemical profile and, consequently, the properties of garlic-derived products. mdpi.com For instance, the levels of GSAC can affect the amount of S-allylcysteine, a well-studied, stable, and odorless compound, in aged garlic extract. juniperpublishers.comnih.gov Furthermore, GSAC itself has been the subject of studies exploring its own bioactivities, including its potential as an antiglycative agent. nih.govresearchgate.net Its role extends to agricultural and environmental science, where it has been shown to influence soil microbial communities and suppress certain plant diseases. nih.gov

Historical Trajectory and Current Research Landscape of GSAC

Historically, research on garlic's medicinal properties focused on allicin and other volatile compounds. spandidos-publications.com However, as analytical techniques advanced, the focus expanded to include the precursor molecules involved in their formation. The identification of γ-glutamyl peptides like GSAC in Allium species was a significant step in elucidating the biosynthetic pathways of these compounds. liverpool.ac.uk Early research established the presence of substantial amounts of γ-glutamyl derivatives in Allium species. liverpool.ac.uk

The current research landscape for GSAC is dynamic and spans various scientific disciplines. In biochemistry and molecular biology, efforts are ongoing to fully identify and characterize the enzymes, such as γ-glutamyl transpeptidases (GGTs), that are responsible for the conversion of GSAC to SAC. spandidos-publications.comnih.gov Recent studies have identified multiple GGT isoenzymes in garlic, each with different affinities for GSAC and roles in alliin biosynthesis in different parts of the plant and at different growth stages. spandidos-publications.com There is also significant interest in how processing methods, such as aging, affect the transformation of GSAC and the resulting chemical composition of garlic products. mdpi.comresearchgate.net Additionally, the potential biological activities of GSAC itself continue to be an area of active investigation. nih.govnih.gov

Foundational Role as a Precursor Molecule in Allium Biochemistry

This compound holds a central position as a precursor molecule in the biochemistry of Allium species. It is synthesized from glutathione (B108866) and serves as a key intermediate in the formation of S-allylcysteine (SAC) and, ultimately, alliin. researchgate.netresearchgate.netnih.gov The biosynthesis of alliin, the precursor to allicin, can occur through a pathway where GSAC is first deglutamylated by γ-glutamyl transpeptidases to produce SAC. spandidos-publications.comresearchgate.net SAC is then oxidized by a flavin-containing monooxygenase to form alliin. spandidos-publications.comresearchgate.net

The concentration of GSAC can vary depending on the Allium species and the storage conditions of the bulbs. researchgate.net In fresh garlic, GSAC is one of the major organosulfur compounds. nih.gov During storage and processing, such as the aging of garlic, GSAC is enzymatically converted to SAC. nih.govresearchgate.net This conversion is a critical step that influences the final composition of organosulfur compounds in products like aged garlic extract. juniperpublishers.comspandidos-publications.com The foundational role of GSAC is therefore not only in the de novo synthesis of key sulfur compounds but also in the post-harvest changes that determine the chemical makeup of Allium-derived products.

Structure

2D Structure

3D Structure

Properties

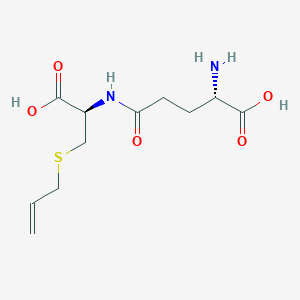

IUPAC Name |

(2S)-2-amino-5-[[(1R)-1-carboxy-2-prop-2-enylsulfanylethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O5S/c1-2-5-19-6-8(11(17)18)13-9(14)4-3-7(12)10(15)16/h2,7-8H,1,3-6,12H2,(H,13,14)(H,15,16)(H,17,18)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTHBNRZCFKVQZ-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSCC(C(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCSC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91216-95-4 | |

| Record name | gamma-Glutamyl-S-allylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091216954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .GAMMA.-GLUTAMYL-S-ALLYLCYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O5QGM20NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Endogenous Dynamics of Gamma Glutamyl S Allylcysteine

Biosynthetic Pathways and Precursors in Allium sativum

The primary route for the formation of gamma-Glutamyl-S-allylcysteine in garlic involves a series of well-defined enzymatic reactions originating from glutathione (B108866). While this pathway is well-supported by scientific evidence, other potential, less-defined routes have also been proposed.

Involvement of Glutathione-Derived Intermediates

The biosynthesis of GSAC is intrinsically linked to the metabolism of glutathione (GSH), a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218). The initial step in this pathway is the S-allylation of the cysteine residue within the glutathione molecule, forming S-allylglutathione. This reaction is followed by the sequential removal of the glycine and then the glutamate moieties, a process catalyzed by specific peptidases. The removal of glycine from S-allylglutathione yields this compound. This glutathione-dependent pathway is considered the principal mechanism for GSAC synthesis in Allium sativum.

Proposed Alternative Pathways (e.g., Direct Thioalkylation of Serine)

An alternative, though less substantiated, biosynthetic route that has been proposed involves the direct thioalkylation of a serine residue. In this hypothetical pathway, an activated allyl group would directly react with the thiol group of a cysteine precursor that is derived from serine. However, current research predominantly supports the glutathione-conjugate pathway, and substantial evidence for the direct thioalkylation of serine in the formation of GSAC in Allium sativum is lacking.

Enzymatic Steps in GSAC Formation

The formation of GSAC from glutathione involves a cascade of enzymatic reactions. The key enzymes implicated in this process are γ-glutamyl transpeptidases (GGTs). These enzymes are responsible for the cleavage of the γ-glutamyl bond in glutathione and its derivatives. In the context of GSAC biosynthesis, GGTs catalyze the removal of the glycyl group from S-allylglutathione, a critical step in the formation of the final dipeptide. Several isoenzymes of GGT have been identified in garlic, suggesting a complex regulation of this biosynthetic pathway.

Enzymology of GSAC Biosynthesis and Related Transformations

The synthesis of GSAC and its subsequent conversion to other important sulfur compounds are governed by the precise action of specific enzymes. Understanding the roles of these enzymes is crucial for elucidating the complete biosynthetic landscape of these molecules in garlic.

Role of γ-Glutamyl Cysteine Synthetase

γ-Glutamyl Cysteine Synthetase (GCS), also known as glutamate-cysteine ligase, plays a foundational, albeit indirect, role in the biosynthesis of GSAC. This enzyme catalyzes the first and rate-limiting step in the synthesis of glutathione, which is the formation of a peptide bond between the γ-carboxyl group of glutamate and the amino group of cysteine, yielding γ-glutamylcysteine. Since glutathione is the primary precursor for GSAC, the activity of GCS is essential for providing the necessary building blocks for the entire biosynthetic pathway. A consistent supply of γ-glutamylcysteine is required to maintain the glutathione pool that is subsequently utilized for the S-allylation and formation of GSAC.

Flavin-Containing Monooxygenase (FMO) in Alliin (B105686) Biosynthesis

Following the biosynthesis of this compound, this compound can undergo further enzymatic transformation. One of the key subsequent steps is its conversion to S-allyl-L-cysteine (SAC) through the action of γ-glutamyl transpeptidases. SAC then serves as a substrate for a Flavin-Containing Monooxygenase (FMO). This enzyme catalyzes the S-oxygenation of SAC to produce S-allyl-L-cysteine sulfoxide (B87167), commonly known as alliin. Alliin is a stable and odorless compound that is the precursor to the pungent and biologically active compound allicin (B1665233), which is formed upon tissue damage by the action of the enzyme alliinase. The FMO-catalyzed oxidation of SAC is a critical step in the formation of the characteristic flavor and aroma profile of garlic.

Genetic Regulation of γ-Glutamyl Transpeptidases

The conversion of γ-glutamyl peptides is a critical step in the biosynthesis of alliin, the precursor to the characteristic flavor compound allicin. This process is catalyzed by a family of enzymes known as γ-glutamyl transpeptidases (GGTs). In garlic, three distinct isoenzymes have been identified and characterized, playing specific roles in this pathway. acs.orgcore.ac.uk

Characterization of Allium sativum γ-Glutamyl Transpeptidase Isoenzymes (AsGGT1, AsGGT2, AsGGT3)

Three genes encoding γ-glutamyl transpeptidases have been identified in garlic: AsGGT1, AsGGT2, and AsGGT3. acs.org These isoenzymes are pivotal in the alliin biosynthetic pathway, where they catalyze the removal of the γ-glutamyl moiety from GSAC to produce S-allyl-L-cysteine. core.ac.uk This deglutamylation step is essential for the subsequent S-oxygenation that forms alliin.

Substrate Specificity and Catalytic Efficiency of AsGGT Isoforms

The three AsGGT isoforms exhibit notable differences in their affinity for the substrate γ-Glutamyl-S-allylcysteine, indicating varied catalytic efficiencies. The apparent Michaelis-Menten constant (Km), which reflects the substrate concentration at which the enzyme operates at half its maximum velocity, differs significantly among them. AsGGT1 displays the highest affinity for GSAC, followed by AsGGT2 and AsGGT3. core.ac.uk The enzymatic activity of all three isozymes is enhanced in the presence of the dipeptide glycylglycine, which can act as a γ-glutamyl acceptor. core.ac.uk

Table 1: Kinetic Properties of AsGGT Isoforms with γ-Glutamyl-S-allylcysteine

| Isoenzyme | Apparent Km Value |

|---|---|

| AsGGT1 | 86 µM |

| AsGGT2 | 1.1 mM |

| AsGGT3 | 9.4 mM |

Genetic Characterization and Pseudogene Identification

Genetic analysis reveals that the genomic structure of the γ-glutamyl-transpeptidase genes in garlic is conserved, with each gene comprising seven exons. researchgate.net These genes are located on different chromosomes within the garlic genome. researchgate.net

Further investigation into these genes has led to the finding that AsGGT3 may be a pseudogene in certain garlic cultivars. Specifically, in the 'Ershuizao' variety, four indel events (insertions/deletions) have been identified in the coding region of AsGGT3, which would likely render the resulting protein non-functional. researchgate.net However, the AsGGT3 gene appears to be functional in the 'Fukuchi-howaito' garlic cultivar. liverpool.ac.uk

Distribution and Variability of GSAC in Allium Species

GSAC is a key storage compound and a direct precursor to the flavor compounds that characterize garlic. Its concentration and location within the plant are tightly linked to the plant's developmental stage.

Occurrence in Garlic Bulbs, Leaves, and Roots

The biosynthesis of alliin is understood to occur primarily in the leaves, from where it is translocated to the cloves for storage during bulb development. nih.govliverpool.ac.uk Despite the synthesis occurring in the leaves, γ-glutamyl peptides like GSAC are found to accumulate specifically in the bulbs. nih.gov The concentration of γ-L-Glutamyl-S-allyl-L-cysteine in garlic bulbs is reported to be in the range of 2–7 mg/g of fresh weight. nih.gov The levels of these γ-glutamyl peptides increase in the bulb a few weeks before harvest. nih.gov While the direct precursor GSAC is concentrated in the bulbs, the downstream product, alliin (ACSO), is also predominantly found in the bulbs (approximately 85%), with smaller amounts in the leaves (about 12%) and roots (about 2%). nih.gov

Impact of Growth Stages and Post-Harvest Processing on GSAC Content

The concentration of this compound (GSAC) in Allium species, particularly garlic (Allium sativum), is not static but fluctuates significantly in response to the plant's developmental stage and subsequent handling and processing methods.

Growth Stages: Research indicates that the biosynthesis of γ-glutamyl peptides is closely linked to the maturation of the garlic bulb. The levels of these peptides, including GSAC, have been observed to increase markedly in the month leading up to the withering of the garlic leaves. This suggests an accumulation of these compounds during the final stages of bulb development, where they are thought to act as key storage molecules for sulfur and nitrogen.

Post-Harvest Processing: Following harvest, the GSAC content is highly susceptible to change, influenced by storage conditions and processing techniques.

Storage Temperature: Storage temperature plays a critical role in the stability and transformation of GSAC. Studies have shown that storing fresh garlic at 4°C leads to a significant conversion of γ-glutamyl peptides, such as GSAC and γ-L-glutamyl-S-(trans-1-propenyl)-L-cysteine (GSPC), into their corresponding sulfoxides, alliin and isoalliin (B1237514). This transformation is attributed to the activity of the endogenous enzyme γ-glutamyl transpeptidase. In contrast, storage at warmer temperatures (e.g., 23°C) results in different degradation pathways.

Aging and Fermentation (Black Garlic): One of the most dramatic changes in GSAC content occurs during the production of black garlic, a process that involves aging fresh garlic at controlled high temperatures and humidity. During this process, the concentration of GSAC decreases substantially. This reduction is primarily driven by two mechanisms: thermal decomposition due to the high heat and enzymatic hydrolysis catalyzed by γ-glutamyl transpeptidase. The GSAC is converted into S-allylcysteine (SAC) and glutamic acid. This transformation is a key reason for the significant compositional differences between fresh and black garlic.

The following table illustrates the decline in GSAC content during a typical aging process for black garlic.

| Aging Period (Days) | γ-GSAC Content (mg/g) (Mean ± SD) |

|---|---|

| 0 | 1.6 ± 0.1 |

| 3 | 1.2 ± 0.1 |

| 6 | 0.8 ± 0.05 |

| 9 | 0.5 ± 0.05 |

| 12 | 0.3 ± 0.03 |

| 15 | 0.1 ± 0.01 |

Data adapted from studies on the aging process of black garlic. Actual values can vary based on specific processing protocols and garlic cultivars.

Comparative Analysis Across Different Allium Species

This compound is a characteristic sulfur-containing peptide in the Allium genus, but its distribution and concentration vary considerably among different species. While garlic (Allium sativum) is the most well-known source of GSAC, the compound and its related γ-glutamyl peptides are found in a range of other common Allium vegetables.

A comprehensive analysis of flavor precursors in various Allium species has provided insight into the relative abundance of these compounds. The research quantitatively measured eleven S-alk(en)yl-L-cysteine derivatives, including GSAC (identified as N-(γ-glutamyl)-S-(2-propenyl)L-cysteine), across seven different species.

The findings indicate that garlic contains a significant amount of GSAC, where it serves as a major storage peptide. In contrast, other species may have different dominant γ-glutamyl peptides. For instance, in onions (Allium cepa), the primary storage compound related to the flavor precursor isoalliin is N-(γ-glutamyl)-S-(E-1-propenl)-L-cysteine sulfoxide (Glu-PECSO), rather than GSAC. This highlights the distinct biosynthetic pathways and storage strategies employed by different plants within the same genus.

The table below summarizes the presence and relative importance of GSAC and other key γ-glutamyl peptides across several Allium species based on available research.

| Common Name | Scientific Name | Presence of γ-Glutamyl-S-allylcysteine (GSAC) | Primary γ-Glutamyl Peptide(s) |

|---|---|---|---|

| Garlic | Allium sativum | Present and abundant | γ-Glutamyl-S-allylcysteine, γ-Glutamyl-S-(trans-1-propenyl)-cysteine |

| Onion | Allium cepa | Present | N-(γ-glutamyl)-S-(E-1-propenyl)-L-cysteine sulfoxide |

| Leek | Allium porrum | Present | Data indicates presence, but may not be the dominant peptide |

| Chinese Chive | Allium tuberosum | Present | Data indicates presence, but may not be the dominant peptide |

| Welsh Onion | Allium fistulosum | Present | Data indicates presence, but may not be the dominant peptide |

| Rakkyo | Allium chinense | Present | Data indicates presence, but may not be the dominant peptide |

| Asatsuki | Allium schoenoprasum | Present | Data indicates presence, but may not be the dominant peptide |

This table is based on a comparative study of flavor precursors in Allium vegetables. The term "Present" indicates the compound was detected and quantified. The "Primary γ-Glutamyl Peptide(s)" column highlights the major storage forms identified in key species.

Metabolism and Biotransformation Pathways of Gamma Glutamyl S Allylcysteine

Hydrolysis and Deglutamylation to S-Allyl-L-Cysteine (SAC)

The initial and most critical step in the metabolism of GSAC is its conversion to S-Allyl-L-cysteine (SAC). This process is an enzymatic hydrolysis reaction where the gamma-glutamyl group is cleaved from the parent molecule.

The conversion of GSAC to SAC is catalyzed by the enzyme γ-glutamyl transpeptidase (GGT). researchgate.netnih.gov This enzyme facilitates the removal of the γ-glutamyl moiety from GSAC, a process known as deglutamylation. frontiersin.org GGT is essential for the biosynthesis of S-alk(en)yl-L-cysteine sulfoxides, with the deglutamylation of γ-glutamyl peptides being a required step. frontiersin.org The enzyme can be found in garlic itself and plays a role during processing, such as aging, where GSAC is converted to SAC. researchgate.netresearchgate.net The reaction involves the hydrolysis of the peptide bond, releasing SAC and a glutamic acid residue. nih.govnih.gov

Table 1: Key Enzymes in GSAC Metabolism

| Enzyme | Function | Substrate | Product |

| γ-Glutamyl Transpeptidase (GGT) | Catalyzes the removal of the γ-glutamyl moiety (deglutamylation). frontiersin.org | gamma-Glutamyl-S-allylcysteine (GSAC) | S-Allyl-L-cysteine (SAC) |

| N-acetyltransferase | Catalyzes the N-acetylation of SAC. nih.gov | S-Allyl-L-cysteine (SAC) | N-Acetyl-S-allyl-L-cysteine (NAc-SAC) |

| Flavin-containing monooxygenase | Appears to mediate the conversion of SAC to NAc-SAC. guidechem.comglpbio.com | S-Allyl-L-cysteine (SAC) | N-Acetyl-S-allyl-L-cysteine (NAc-SAC) |

Once GSAC is converted to SAC, the resulting compound is well-absorbed. nih.gov Studies in rats and dogs have shown that SAC has an excellent oral bioavailability of over 90%. nih.govresearchgate.net This high rate of absorption from the gastrointestinal tract indicates that it does not undergo significant first-pass metabolism in the liver. researchgate.net The production of the highly bioavailable SAC from its precursor, GSAC, is a critical step for its systemic distribution and subsequent metabolism. juniperpublishers.com

Subsequent Metabolism of SAC and Other Derivatives

Following its formation and absorption, SAC undergoes further biotransformation into several metabolites. These reactions primarily involve N-acetylation and S-oxidation, leading to the formation of derivatives that are eventually excreted. nih.govresearchgate.net

The principal metabolite of SAC is N-Acetyl-S-allyl-L-cysteine (NAc-SAC). guidechem.comglpbio.comnih.gov This compound is formed through the N-acetylation of SAC. nih.govresearchgate.net NAc-SAC is readily detected in plasma and urine following the administration of SAC, confirming it as a major product of SAC metabolism in humans, rats, and dogs. guidechem.comglpbio.comnih.gov

In addition to N-acetylation, SAC and its derivatives can undergo S-oxidation. nih.gov This leads to the formation of S-Allyl-L-cysteine Sulfoxide (B87167) (SACS), also known as alliin (B105686), and N-Acetyl-S-allyl-L-cysteine Sulfoxide (NAc-SACS). nih.govresearchgate.net These sulfoxide metabolites have been identified in plasma and/or urine along with SAC and NAc-SAC. nih.govresearchgate.net Research suggests that NAc-SACS can be formed via two distinct pathways: the S-oxidation of NAc-SAC or the N-acetylation of SACS. nih.govresearchgate.net

Table 2: Metabolites of S-Allyl-L-cysteine (SAC)

| Metabolite | Abbreviation | Formation Pathway | Primary Organs Involved |

| N-Acetyl-S-allyl-L-cysteine | NAc-SAC | N-acetylation of SAC. nih.gov | Liver, Kidney nih.govresearchgate.net |

| S-Allyl-L-cysteine Sulfoxide | SACS (Alliin) | S-oxidation of SAC. nih.gov | Liver, Kidney nih.gov |

| N-Acetyl-S-allyl-L-cysteine Sulfoxide | NAc-SACS | S-oxidation of NAc-SAC or N-acetylation of SACS. nih.govresearchgate.net | Liver, Kidney nih.govresearchgate.net |

Generation of Thiosulfinates During Storage and Processing

The generation of thiosulfinates from this compound (G-SAC) is a multi-step process that is heavily influenced by both storage conditions and physical processing of the plant tissue, primarily in garlic (Allium sativum). This biotransformation is not a direct conversion but rather a cascade of enzymatic and chemical reactions initiated by specific environmental and physical triggers.

During the storage of garlic cloves, γ-glutamyl peptides, including G-SAC, serve as precursors that are converted into S-alk(en)ylcysteine S-oxides. researchgate.net Specifically, G-SAC is a known precursor to S-allyl-L-cysteine sulfoxide (alliin). nih.govnih.gov This conversion can occur via the action of enzymes such as γ-glutamyl transpeptidase, which removes the γ-glutamyl group to yield S-allylcysteine; this is subsequently oxidized to form alliin. nih.gov The concentration of these precursors is dynamic during storage. Research has shown that when fresh-picked garlic is stored, particularly at low temperatures, the levels of G-SAC decrease markedly. researchgate.net

The critical event for the generation of thiosulfinates is the disruption of the plant's cellular structure, which occurs during processing actions like cutting, crushing, or grinding. nih.govgoogle.com In intact cloves, the enzyme alliinase is segregated in cell vacuoles, separate from its substrate, alliin, which is located in the cytoplasm. nih.govnih.gov Mechanical damage breaks down these compartments, allowing alliinase to come into contact with alliin. google.com

The alliinase enzyme (E.C. 4.4.1.4) then rapidly catalyzes the conversion of alliin into allylsulfenic acid, pyruvic acid, and ammonia. nih.govresearchgate.net The allylsulfenic acid intermediate is highly reactive and unstable. researchgate.net Two molecules of allylsulfenic acid spontaneously condense to form diallyl thiosulfinate, commonly known as allicin (B1665233), which is the principal thiosulfinate responsible for the characteristic pungent aroma of fresh garlic. nih.govnih.govresearchgate.net

Research Findings on Storage-Induced Changes

Studies have quantified the relationship between the storage of garlic and the subsequent potential for thiosulfinate generation. In one study, fresh-picked garlic cloves were analyzed before and after a storage period. The results demonstrated a clear inverse relationship between the concentration of γ-glutamyl peptides and the yield of specific thiosulfinates upon homogenization.

| Compound Type | Condition | Relative Change | Resulting Thiosulfinate Increase upon Homogenization |

|---|---|---|---|

| γ-glutamyl-S-allylcysteine & γ-glutamyl-S-trans-1-propenyl-cysteine | Fresh-Picked Garlic | High | Base Level |

| γ-glutamyl-S-allylcysteine & γ-glutamyl-S-trans-1-propenyl-cysteine | Stored 10 weeks at 4°C | Marked Decrease | 16-fold Increase |

This 16-fold increase in trans-1-propenyl-allyl and allyl-trans-1-propenyl thiosulfinates in stored garlic homogenates highlights how storage conditions mature the precursors, making them available for rapid enzymatic conversion into thiosulfinates once the tissue is processed. researchgate.net

Biochemical Pathway Overview

The pathway from G-SAC to the primary thiosulfinate, allicin, can be summarized by the key steps and compounds involved.

| Step | Precursor(s) | Enzyme/Process | Product(s) | Location/Condition |

|---|---|---|---|---|

| 1 | This compound | γ-glutamyl transpeptidase & Oxidation | S-allyl-L-cysteine sulfoxide (Alliin) | During storage |

| 2 | S-allyl-L-cysteine sulfoxide (Alliin) | Alliinase | Allylsulfenic acid + Pyruvic acid + Ammonia | Upon tissue disruption (processing) |

| 3 | Allylsulfenic acid (2 molecules) | Spontaneous Condensation | Diallyl thiosulfinate (Allicin) | Upon tissue disruption (processing) |

The entire process underscores the stability of G-SAC in intact tissue and its role as a stable reservoir for the potent, but transient, thiosulfinates that are only produced upon cellular damage. google.comresearchgate.net

Molecular and Cellular Mechanisms of Action of Gamma Glutamyl S Allylcysteine

Oxidative Stress Modulation and Antioxidant Systems

Gamma-Glutamyl-S-allylcysteine (GSAC) is a naturally occurring organosulfur compound found in garlic that exerts significant antioxidant effects through a variety of molecular and cellular mechanisms. medchemexpress.com These mechanisms include the direct neutralization of reactive molecules, the chelation of pro-oxidant metal ions, the enhancement of the body's own antioxidant defenses, the activation of key signaling pathways, and the inhibition of enzymes that generate oxidative stress.

Transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can act as catalysts in the formation of highly damaging free radicals through reactions like the Fenton reaction. researchgate.netmdpi.com this compound has demonstrated the ability to chelate these metal ions. medchemexpress.comnih.gov By binding to these ions, GSAC forms a stable complex that prevents them from participating in redox reactions, thereby inhibiting the generation of ROS. mdpi.commdpi.com This metal-chelating capacity is a crucial indirect antioxidant mechanism, as it reduces the concentration of metals that can catalyze lipid peroxidation and other oxidative processes. mdpi.com Research has shown that GSAC exhibits metal-chelating capacities at concentrations of 10, 40, and 160 μg/mL. medchemexpress.comnih.gov

Beyond its direct actions, the protective effects of this compound are also mediated through its conversion to S-allylcysteine (SAC). nih.gov SAC has been shown to bolster the body's own antioxidant defense systems. nih.gov This includes restoring the levels of key antioxidant enzymes such as glutathione (B108866) peroxidase, glutathione reductase, and superoxide (B77818) dismutase. nih.gov By enhancing the activity of these endogenous enzymes, SAC helps to maintain redox homeostasis and protect cells from oxidative damage. frontiersin.org

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and detoxifying genes. researchgate.netnih.gov S-allylcysteine (SAC), the metabolic product of this compound, is a known activator of the Nrf2 signaling pathway. researchgate.netresearchgate.netnih.gov Under conditions of oxidative stress, SAC promotes the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus. nih.gov Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of target genes, leading to the increased expression of protective proteins. nih.govftb.com.hr Studies have demonstrated that SAC treatment can increase Nrf2 protein levels and the subsequent activation of ARE-pathway genes in primary cultured neurons. nih.gov This activation of the Nrf2 pathway can enhance intracellular antioxidant capacity and protect cells against oxidative stress-induced damage. ftb.com.hr

Protein Homeostasis and Antiglycation Effects

This compound (GSAC) plays a significant role in maintaining protein homeostasis, in part through its potent antiglycation effects. nih.gov Glycation is a non-enzymatic reaction between sugars and proteins that leads to the formation of Advanced Glycation Endproducts (AGEs). The accumulation of AGEs can impair protein function, promote protein crosslinking, and contribute to various pathological conditions. nih.gov

GSAC has been shown to inhibit the formation of AGEs in a concentration-dependent manner. In a study using a bovine serum albumin (BSA)/glucose system, GSAC was found to inhibit the increase of fluorescence intensity associated with AGE formation and reduce the reaction of free lysine (B10760008) side chains on proteins. nih.govresearchgate.net

Table 1: Effect of GSAC on Free Lysine Side Chains in a BSA/Glucose System

| GSAC Concentration (mg/mL) | Reduction in Reacted Free Lysine Side Chains (%) |

|---|---|

| 0.1 | 10.9% |

| >0.1 to <2.5 | 24.7% |

| 2.5 | 37.7% |

Data sourced from studies on the antiglycative effect of γ-glutamyl-S-allyl-cysteine. nih.govresearchgate.net

Furthermore, GSAC helps to preserve the structural integrity of proteins. It was observed to prevent the glycation-specific decline in the α-helix content of BSA and the corresponding increase in β-sheet content, thereby demonstrating a stabilizing effect on protein secondary structure. nih.govresearchgate.net At a concentration of 2.5 mg/mL, GSAC also suppressed the crosslinking of proteins to form polymers. medchemexpress.comnih.gov These antiglycative and protein-stabilizing properties of GSAC are believed to be linked to its radical-scavenging and metal-chelating capacities. nih.govresearchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Advanced Glycation Endproducts | AGEs |

| Bovine Serum Albumin | BSA |

| Copper | Cu²⁺ |

| This compound | GSAC |

| Iron | Fe²⁺ |

| Nuclear Factor Erythroid 2-Related Factor 2 | Nrf2 |

| Reactive Nitrogen Species | RNS |

| Reactive Oxygen Species | ROS |

Inhibition of Advanced Glycation End-Product (AGEP) Formation

This compound has demonstrated significant antiglycative properties. In a bovine serum albumin (BSA)/glucose model system, GSAC was shown to inhibit the formation of advanced glycation end-products (AGEPs) in a concentration-dependent manner. nih.govnih.gov AGEPs are a heterogeneous group of molecules formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids. Their accumulation is implicated in the pathogenesis of various age-related diseases and diabetic complications.

The inhibitory effect of GSAC on AGEP formation was quantified by measuring the fluorescence intensity, a characteristic of many AGEPs. Research has shown that as the concentration of GSAC increased from 0.1 to 2.5 mg/mL, the fluorescence intensity at approximately 440 nm, indicative of AGEP formation, was progressively inhibited. nih.govnih.gov This suggests a direct interference of GSAC in the Maillard reaction, the chemical cascade that leads to the formation of AGEPs.

Furthermore, GSAC was found to reduce the number of reacted free lysine side chains in the protein structure. nih.govnih.gov Lysine residues are primary targets for glycation. The reduction in reacted lysine residues by 10.9%, 24.7%, and 37.7% at increasing GSAC concentrations highlights its protective effect against the initial stages of protein glycation. nih.govnih.gov

| GSAC Concentration (mg/mL) | Reduction in Reacted Free Lysine Side Chains (%) |

| 0.1 | 10.9 |

| 0.5 | 24.7 |

| 2.5 | 37.7 |

This table illustrates the dose-dependent effect of this compound (GSAC) on protecting lysine residues from glycation in a bovine serum albumin (BSA)/glucose system.

Prevention of Protein Crosslinking and Aggregation

A critical consequence of advanced glycation is the crosslinking of proteins, leading to the formation of high-molecular-weight aggregates that can impair tissue function. Scientific studies have demonstrated that this compound can effectively suppress this process. At a concentration of 2.5 mg/mL, GSAC was observed to inhibit the formation of protein polymers, indicating its ability to prevent the crosslinking of proteins. nih.govnih.gov This action is crucial in maintaining the structural and functional integrity of proteins.

Preservation of Protein Secondary and Tertiary Structures

The glycation process can induce significant conformational changes in proteins, altering their secondary and tertiary structures and, consequently, their biological function. Research has shown that this compound plays a protective role in preserving the native structure of proteins. nih.govnih.gov

In vitro studies using bovine serum albumin (BSA) revealed that glycation led to a notable decrease in the α-helix content (from 61.3% to 55.6%) and a concurrent increase in the β-sheet content (from 2.1% to 5.4%). nih.govnih.gov However, the presence of GSAC at a concentration of 2.5 mg/mL effectively prevented these glycation-induced structural changes. nih.govnih.gov This stabilizing effect on the secondary structure of proteins underscores the potential of GSAC to counteract the detrimental effects of glycation at a molecular level.

| Protein Secondary Structure | Control (BSA) | Glycated BSA | Glycated BSA + GSAC (2.5 mg/mL) |

| α-helix Content (%) | 61.3 | 55.6 | Maintained near control levels |

| β-sheet Content (%) | 2.1 | 5.4 | Maintained near control levels |

This table summarizes the protective effect of this compound (GSAC) on the secondary structure of bovine serum albumin (BSA) subjected to glycation.

Regulation of Cell Proliferation and Apoptosis Pathways

While direct studies on the effects of this compound on hepatic stellate cells are limited, research on related compounds and the general mechanisms of liver fibrosis provide a basis for understanding its potential roles.

Inhibition of Hepatic Stellate Cell Proliferation

The proliferation of hepatic stellate cells (HSCs) is a key event in the progression of liver fibrosis. While direct evidence for the inhibitory effect of this compound on HSC proliferation is not yet established, studies on S-allyl cysteine (SAC), a derivative of GSAC, have shown that it can hardly be observed in SAC-treated groups of activated stellate cells, suggesting a potential anti-proliferative effect.

Induction of Apoptosis via Mitochondrial Pathway

Inducing apoptosis in activated HSCs is a therapeutic strategy for liver fibrosis. The mitochondrial pathway is a major route for apoptosis induction. While direct studies linking this compound to the mitochondrial apoptotic pathway in HSCs are needed, research on S-allyl cysteine (SAC) has demonstrated its ability to induce apoptosis in HepG2 cells by restoring the mitochondrial membrane potential and inhibiting the release of mitochondrial cytochrome c. This suggests that GSAC, as a precursor to SAC, may have similar effects.

Modulation of Pro-apoptotic and Anti-apoptotic Protein Expression (e.g., Bcl-2, Bax)

The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical in determining the fate of a cell. Studies on S-allyl cysteine (SAC) have shown that it can dose-dependently inhibit H2O2-induced apoptosis by decreasing the Bax/Bcl-2 ratio in HepG2 cells. This modulation of the Bcl-2 family of proteins suggests a potential mechanism by which GSAC could influence apoptosis in hepatic cells.

Activation of Caspase Cascade (e.g., Caspase-3, Caspase-9)

Scientific investigation into the effects of this compound and its derivatives on the caspase cascade has primarily focused on their roles in the attenuation, rather than activation, of these apoptotic pathways. The caspase family of proteases, particularly initiator caspases like caspase-9 and executioner caspases like caspase-3, are central to the execution of apoptosis. Research indicates that organosulfur compounds derived from garlic, including the primary metabolite of this compound, S-allylcysteine (SAC), exert protective effects by inhibiting the activation of these key enzymes.

In models of cellular stress, SAC has been shown to suppress the activation of caspase-3, thereby preventing the downstream events of apoptosis. For example, in studies involving beta-amyloid-induced cell death, SAC treatment attenuated caspase-3 activation and subsequent DNA fragmentation. This anti-apoptotic effect is linked to the preservation of mitochondrial integrity and the modulation of the Bax/Bcl-2 protein ratio, which in turn prevents the release of cytochrome c and the subsequent activation of the caspase-9-initiated cascade. Rather than inducing apoptosis, these compounds are demonstrated to be potent inhibitors of apoptotic signaling pathways under conditions of oxidative stress.

| Compound Studied | Model System | Effect on Caspases | Outcome |

| S-allylcysteine (SAC) | Beta-amyloid treated neurons | Attenuated caspase-3 activation | Protection against apoptosis |

| S-allylcysteine (SAC) | Ethanol-insulted liver cells | Downregulated pro-apoptotic Bax and Caspase-3 | Inhibition of apoptosis |

| gamma-Glutamylcysteine (B196262) (γ-GC) | Ischemia/reperfusion model | Abrogated the increase in cleaved caspase-3 | Neuroprotection |

Role of Intracellular Reactive Oxygen Species in Apoptosis Induction

Contrary to inducing apoptosis via oxidative stress, this compound and its precursor, gamma-glutamylcysteine (γ-GC), are recognized for their potent antioxidant properties that protect against apoptosis by mitigating intracellular reactive oxygen species (ROS). High levels of ROS are a known trigger for apoptosis, as they can damage cellular macromolecules and initiate signaling cascades leading to cell death.

γ-GC functions as an immediate precursor to glutathione (GSH), the most abundant endogenous antioxidant. By increasing intracellular GSH levels, γ-GC enhances the cell's capacity to neutralize ROS. Studies have demonstrated that exogenous administration of γ-GC effectively scavenges intracellular ROS in models of ischemia/reperfusion injury, thereby preventing neuronal apoptosis. This reduction in oxidative stress inhibits the activation of downstream apoptotic pathways, including endoplasmic reticulum stress and caspase activation. The primary role of these compounds is not to induce apoptosis through ROS but to prevent it by maintaining cellular redox homeostasis.

| Compound Studied | Key Finding | Mechanism |

| gamma-Glutamylcysteine (γ-GC) | Decreased intracellular ROS levels | Increased synthesis of Glutathione (GSH) |

| gamma-Glutamylcysteine (γ-GC) | Attenuated ROS-mediated ER stress | Inhibition of apoptosis signaling |

| S-allylcysteine (SAC) | Suppressed generation of ROS | Direct scavenging and induction of antioxidant enzymes |

Anti-inflammatory Signaling Pathways

Modulation of Inflammatory Cytokine Production

This compound and its related precursors exhibit significant anti-inflammatory effects by modulating the production of key inflammatory cytokines. The precursor dipeptide, γ-glutamylcysteine (γ-GC), has been shown to inhibit the lipopolysaccharide (LPS)-stimulated production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), in both in vivo and in vitro models. oup.com

In studies on sepsis, administration of γ-GC attenuated systemic inflammatory responses and reduced serum levels of TNF-α and IL-1β. oup.com This effect is largely attributed to the compound's ability to bolster intracellular glutathione (GSH) levels, thereby suppressing the oxidative stress that often drives excessive inflammatory responses. Similarly, S-allylcysteine (SAC) has been found to inhibit TNF-α-induced expression of inflammatory cytokines in keratinocyte cells.

| Compound Studied | Model System | Inhibited Cytokines | Reference |

| gamma-Glutamylcysteine (γ-GC) | LPS-induced sepsis in mice | TNF-α, IL-1β | oup.com |

| gamma-Glutamylcysteine (γ-GC) | LPS-stimulated RAW264.7 cells | TNF-α, IL-1β | oup.com |

Impact on Transcription Factors and Inflammatory Mediators

The anti-inflammatory effects of this compound's precursor, γ-glutamylcysteine (γ-GC), are mediated through its influence on critical transcription factors that regulate the inflammatory response. Mechanistic studies have revealed that inflammatory stimuli, such as LPS, lead to the activation of the Nuclear factor-erythroid 2-related factor (Nrf2) and Nuclear Factor kappa B (NF-κB) pathways. oup.com

The activation of these pathways upregulates the expression of glutathione synthetase, the enzyme that converts γ-GC into glutathione (GSH). oup.com By providing the substrate for this enhanced GSH synthesis, γ-GC helps to quench the ROS that act as second messengers in inflammatory signaling, thereby downregulating the inflammatory cascade. Furthermore, S-allylcysteine (SAC), the metabolite of this compound, has been shown to directly inhibit the activation of NF-κB. NF-κB is a pivotal transcription factor that controls the gene expression of numerous inflammatory mediators, including cytokines, chemokines, and inducible nitric oxide synthase. By activating the antioxidant Nrf2 pathway and inhibiting the pro-inflammatory NF-κB pathway, these compounds effectively suppress the expression of inflammatory mediators.

| Compound | Transcription Factor | Effect |

| gamma-Glutamylcysteine (γ-GC) | Nrf2, NF-κB | Activation leads to increased GSH synthesis, reducing inflammatory signaling |

| S-allylcysteine (SAC) | NF-κB | Inhibition of activation |

| S-allylcysteine (SAC) | Nrf2 | Activation, leading to enhanced antioxidant defense |

Pharmacological Applications and Preclinical Investigation of Gamma Glutamyl S Allylcysteine

Neuroprotective and Cognitive Enhancing Activities

The potential of gamma-Glutamyl-S-allylcysteine and its primary metabolite, S-allylcysteine, to protect the nervous system has been a subject of significant scientific inquiry. Research has focused on their ability to support neuron structure, enhance cognitive functions, and mitigate cellular stress pathways implicated in neurodegenerative diseases.

Neurotrophic Effects on Neuronal Morphology (Neurite Outgrowth, Dendritic Branching)

Neurotrophic factors are crucial for the development and maintenance of the nervous system, promoting the growth and survival of neurons. During development and for adult brain plasticity, neurons extend axons and dendrites in a process known as neurite outgrowth to form functional networks. scantox.com Preclinical studies using primary cultured hippocampal neurons have demonstrated that S-allylcysteine (SAC), the derivative of this compound, possesses significant neurotrophic properties.

Treatment of cultured hippocampal neurons with SAC has been shown to significantly increase the total length of neurites and the number of dendrites. nih.govresearchgate.net Further investigation confirmed that SAC promotes an increase in the number of branching points per axon. nih.govmdpi.com These morphological changes in neurons are associated with more efficient information processing and transmission within neural networks. encyclopedia.pub The ability of SAC to stimulate neurite outgrowth and dendritic branching suggests a potential therapeutic strategy for neurodegenerative disorders by promoting the regeneration of neuronal connections. scantox.comencyclopedia.pub

Table 1: Effects of S-allylcysteine (SAC) on Neuronal Morphology

| Parameter Measured | Effect Observed in Cultured Hippocampal Neurons | Reference |

|---|---|---|

| Total Neurite Length | Significant Increase | nih.govresearchgate.net |

| Number of Dendrites | Significant Increase | nih.govresearchgate.net |

Improvement of Learning and Memory Impairments in Animal Models

The neurotrophic effects of S-allylcysteine (SAC) observed in cell cultures correspond with cognitive improvements seen in animal models. Studies utilizing senescence-accelerated mouse strains (SAMP8 and SAMP10), which are models for age-related cognitive decline, have shown that dietary intake of SAC can ameliorate deficits in learning and memory. nih.govnih.gov

In SAMP10 mice, administration of SAC led to a significant improvement in memory dysfunction as assessed through behavioral analyses. nih.gov This cognitive enhancement is linked to the suppression of age-related decreases in key proteins involved in synaptic plasticity, such as the AMPA and NMDA receptors and phosphorylated CaMKII in the hippocampus. nih.gov Researchers have also noted that chronic oral treatment with SAC improved cognitive deficits in a rat model of streptozotocin-induced diabetes. nih.gov The ability of SAC to cross the blood-brain barrier allows it to exert these beneficial effects directly on the brain, suggesting that its parent compound, this compound, is a precursor to a neuroactive agent that can positively influence learning and memory. nih.govmdpi.com

Attenuation of Endoplasmic Reticulum (ER) Stress-Induced Neuronal Death

The endoplasmic reticulum (ER) is a critical organelle for protein synthesis and folding, and the accumulation of misfolded proteins leads to a condition known as ER stress. nih.gov This cellular stress state is implicated in the pathology of numerous neurodegenerative diseases, including Alzheimer's and Parkinson's disease. nih.govscienceopen.com

S-allylcysteine (SAC) has demonstrated a significant protective effect against neuronal death induced by ER stress. mdpi.com In cultured rat hippocampal neurons and organotypic hippocampal slice cultures, SAC was found to protect against cell death triggered by ER stress inducers like tunicamycin (B1663573) and amyloid β-peptide (Aβ), a key component in Alzheimer's disease pathology. nih.govmdpi.com The compound effectively attenuates the ER stress response, thereby preventing the subsequent activation of cell death pathways. spandidos-publications.com This suggests that SAC, and by extension its precursor this compound, could offer a therapeutic approach for neurodegenerative conditions by targeting ER stress signaling. nih.govscienceopen.com

Modulation of Caspase-12 Activation in Neurological Contexts

A key mechanism through which ER stress leads to apoptosis, or programmed cell death, in rodents involves the activation of caspase-12, an enzyme located on the ER membrane. nih.govscienceopen.com The neuroprotective effects of S-allylcysteine (SAC) against ER stress are directly linked to its ability to modulate this specific pathway.

Studies have shown that SAC-mediated protection from ER stress-induced neuronal death occurs through the blockage of the caspase-12-dependent pathway. mdpi.comspandidos-publications.comnih.gov The compound attenuates the activation of caspase-12, which is a critical step in the ER-stress-induced apoptotic cascade. scienceopen.com This inhibitory action is thought to be mediated through the suppression of calpain, a protease that can activate caspase-12. nih.govscienceopen.com By preventing caspase-12 activation, SAC effectively halts the progression toward cell death, highlighting a specific molecular mechanism for its neuroprotective activity. scienceopen.commdpi.com

Table 2: Neuroprotective Mechanisms of S-allylcysteine (SAC)

| Condition | Mechanism of Action | Key Molecular Target | Reference |

|---|---|---|---|

| Endoplasmic Reticulum (ER) Stress | Attenuation of the ER stress response | - | spandidos-publications.com |

Hepatoprotective and Antifibrotic Potential

Beyond the nervous system, the constituents of garlic have been investigated for their beneficial effects on liver health, particularly in the context of liver fibrosis.

Alleviation of Liver Fibrosis

Liver fibrosis is the excessive accumulation of extracellular matrix proteins, a common outcome of chronic liver injury that can progress to cirrhosis. researchgate.net Research indicates that garlic-derived compounds possess antifibrotic properties. Specifically, this compound (GSAC) has been studied for its effects on hepatic stellate cells (HSCs), which are the primary cell type responsible for collagen production during liver fibrosis.

In an in vitro study using an activated HSC cell line (HSC-T6), GSAC was shown to inhibit cell proliferation and induce apoptosis. researchgate.net This suggests that GSAC can directly target the cells driving the fibrotic process. Furthermore, its metabolite, S-allylcysteine (SAC), has been shown in a rat model to attenuate hepatic fibrosis and suppress the expression of α-smooth muscle actin (α-SMA), a marker of HSC activation. nih.gov These findings indicate that GSAC and its derivatives may offer a therapeutic strategy for alleviating liver fibrosis by modulating the behavior of hepatic stellate cells. researchgate.netnih.gov

Table 3: Antifibrotic Effects of this compound (GSAC)

| Experimental Model | Compound | Observed Effects | Reference |

|---|---|---|---|

| Activated Hepatic Stellate Cell Line (HSC-T6) | GSAC | Inhibited cell proliferation, Induced apoptosis | researchgate.net |

Inhibition of Key Fibrogenic Mediators (e.g., TGF-β1, Collagen I)

Preclinical studies have explored the impact of this compound on key mediators of fibrosis, a pathological process characterized by excessive deposition of extracellular matrix proteins. Research in activated hepatic stellate cells (HSCs), a cell line known as HSC-T6, has shown that GSAC can inhibit cell proliferation and the secretion of collagen. researchgate.net

In these studies, treatment with GSAC led to a downregulation of transforming growth factor-beta 1 (TGF-β1) and collagen I. researchgate.net TGF-β1 is a potent cytokine that plays a central role in stimulating the production of collagen and other extracellular matrix components. By reducing the levels of both TGF-β1 and collagen I, GSAC demonstrates a potential to interfere with the fibrotic cascade. researchgate.net The mechanism appears to involve the induction of apoptosis (programmed cell death) in the activated HSCs through a pathway involving mitochondria. researchgate.net

Antiviral Research: In Silico Studies and Mechanistic Hypotheses

In the search for novel antiviral agents, this compound has been investigated through computational, or in silico, methods. These studies utilize molecular docking and dynamics simulations to predict how the compound might interact with viral proteins, offering a preliminary assessment of its potential antiviral activity.

Molecular Docking and Dynamics Simulation against Viral Proteins

Molecular docking studies have been employed to screen various herbal ligands, including this compound, for their potential to bind to key viral proteins of SARS-CoV-2. researchgate.net These computational techniques predict the binding affinity and interaction patterns between a ligand (like GSAC) and a target protein. In one such study, GSAC was identified as a promising candidate from a pool of 63 bioactive molecules from traditional medicinal plants. nih.govtandfonline.comnih.gov The stability of the interaction between GSAC and the viral protein was further supported by molecular dynamics simulations, which observe the physical movements of the atoms and molecules in the complex over time. nih.govsci-hub.se

Predicted Inhibition of SARS-CoV-2 Main Protease (Mpro)

A primary target for these in silico studies has been the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme crucial for the replication of the virus. nih.gov Docking studies have suggested that this compound can bind to the active site of Mpro with significant binding energy. researchgate.netnih.gov Notably, these simulations predict that GSAC forms a hydrogen bond with the amino acid residue Glu166 of the Mpro. nih.govtandfonline.comnih.gov This interaction is considered critical because Glu166 plays a vital role in the formation of the biologically active dimeric form of the protease. nih.govtandfonline.comnih.gov By potentially disrupting this dimerization, GSAC is hypothesized to inhibit the enzyme's function and, consequently, viral replication. nih.gov The binding potential of GSAC was found to be more significant than that of hydroxychloroquine (B89500) in these computational models. researchgate.netjournaloflifesciences.org

Table 1: In Silico Docking Results of this compound against SARS-CoV-2 Proteins

| Target Viral Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Outcome |

| Main Protease (Mpro/3CLpro) | ≥ -490 researchgate.net | Glu166 nih.govtandfonline.comnih.gov | Inhibition of viral replication nih.gov |

| Spike Glycoprotein (B1211001) | ≥ -490 researchgate.net | Glutamine, Glutamic acid, Proline journaloflifesciences.org | Inactivation of the virus journaloflifesciences.org |

| Endoribonuclease (NSP15) | ≥ -490 researchgate.net | Glutamic acid journaloflifesciences.org | Inhibition of viral activity |

This table is based on computational docking studies and represents theoretical predictions.

Interactions with Viral Spike Glycoprotein and Endoribonuclease

Beyond the main protease, in silico research has also explored the interactions of this compound with other essential viral components. Docking studies have indicated significant binding energies between GSAC and the viral spike glycoprotein as well as the endoribonuclease (NSP15). researchgate.net The spike glycoprotein is essential for the virus to enter host cells. nih.gov Computational models predict that the amide group of GSAC can form a hydrogen bond with a glutamine residue on the spike glycoprotein, potentially leading to the inactivation of the virus. journaloflifesciences.org Similarly, irreversible interaction is predicted between GSAC and a glutamic acid residue of the viral endoribonuclease. journaloflifesciences.org

Cardiovascular and Renal System Modulation

The potential effects of organosulfur compounds from garlic, including precursors to S-allylcysteine like this compound, have been a subject of interest in the context of cardiovascular and renal health.

Renoprotective Effects in Experimental Models

While direct studies on this compound are limited, research on its related compound, S-allylcysteine (SAC), provides some insights. SAC is the most abundant organosulfur compound in aged garlic extract and has demonstrated renoprotective properties in experimental models. physiology.orgphysiology.org In studies using a rat model of chronic renal failure (5/6 nephrectomy), SAC was shown to reduce renal damage and hypertension. physiology.orgphysiology.org These effects are thought to be linked to its antioxidant properties. physiology.orgphysiology.org Given that γ-glutamyl-S-alkylcysteines are precursors to compounds like SAC, this raises the possibility of related beneficial effects. acs.orgmdpi.com

Hypotensive and Vasodilating Activities

Preclinical evidence suggests that this compound (GSAC), a naturally occurring compound in garlic, may contribute to hypotensive and vasodilating effects. The proposed mechanisms for these activities are multifaceted, primarily involving the inhibition of the angiotensin-converting enzyme (ACE) and the enhancement of nitric oxide (NO) production.

Research indicates that GSAC may act as an ACE inhibitor, which in turn promotes the dilation of blood vessels. mdpi.com The inhibition of ACE is a critical mechanism for lowering blood pressure. Furthermore, extracts containing GSAC and its derivatives have been observed to induce endothelium-dependent vasorelaxation in isolated rat aortic rings. mdpi.com This relaxation is linked to an increase in plasma NO, a potent vasodilator that plays a crucial role in maintaining vascular tone and low arterial pressure. mdpi.com The antioxidant properties of garlic-derived compounds, including S-allylcysteine (SAC), a metabolite of GSAC, also contribute to these cardiovascular effects by reducing oxidative stress, which can otherwise lead to endothelial dysfunction. mdpi.com

Aged black garlic extracts, which are enriched in compounds derived from the enzymatic conversion of GSAC, have demonstrated a nitric oxide-dependent vasodilating effect in preclinical models using rat tail artery segments. This further supports the role of this class of compounds in promoting vasodilation.

Table 1: Preclinical Findings on Hypotensive and Vasodilating Activities

| Compound/Extract | Model System | Observed Effect | Potential Mechanism | Citation |

|---|---|---|---|---|

| This compound (GSAC) | Inferred from garlic studies | Vasodilation | Angiotensin-Converting Enzyme (ACE) inhibition | mdpi.com |

| Aged Garlic Extract (AGE) | Isolated rat aortic rings | Endothelium-dependent vasorelaxation | Increased plasma Nitric Oxide (NO) | mdpi.com |

Impact on Gastrointestinal Health and Motility

The influence of this compound and its derivatives on the gastrointestinal system has been investigated in preclinical studies, primarily using extracts of black garlic, where GSAC is converted to other bioactive compounds like S-allylcysteine (SAC). nih.govresearchgate.net These studies suggest a positive impact on gastrointestinal motility.

In a study involving BALB/c mice, a mixed black garlic beverage demonstrated a significant laxative effect. nih.gov The administration of the beverage resulted in a higher ink-propelling rate, indicating stimulated gastrointestinal peristalsis and enhanced emptying of the gastrointestinal tract. nih.gov Another study investigated the effects of black garlic extract on the pacemaker potentials of the interstitial cells of Cajal (ICC) in the small intestines of mice. researchgate.net The extract was found to depolarize these pacemaker potentials, which are crucial for controlling gastrointestinal motility. researchgate.net Furthermore, the study measured the intestinal transit rate in vivo, providing further evidence for the motility-enhancing effects of black garlic components. researchgate.net

These findings collectively suggest that compounds derived from GSAC can modulate gastrointestinal function by stimulating intestinal movement.

Table 2: Preclinical Research on Gastrointestinal Motility

| Test Substance | Animal Model | Key Findings | Citation |

|---|---|---|---|

| Mixed black garlic beverage | BALB/c mice | Exhibited a laxative effect, showed a high ink-propelling rate, and promoted defecation. | nih.gov |

Bone Metabolism Regulation (via related γ-glutamyl peptides)

Research into related γ-glutamyl peptides found in Allium species has revealed their potential to regulate bone metabolism. These studies highlight a mechanism involving the inhibition of bone resorption and the stimulation of bone formation. nih.govresearchgate.net

A specific γ-glutamyl peptide, γ-L-glutamyl-trans-S-1-propenyl-L-cysteine-sulfoxide (GPCS), isolated from onion (Allium cepa L.) through bioassay-guided fractionation, has been shown to inhibit the resorption activity of osteoclasts in a dose-dependent manner. researchgate.net Osteoclasts are the cells responsible for bone breakdown, and their inhibition is a key strategy in preserving bone mass. Preclinical evidence supports that organosulfur compounds from Allium plants have the potential to preserve skeletal health by stimulating the bone-forming activity of osteoblasts while attenuating the bone-resorbing activity of osteoclasts. nih.gov

The importance of the γ-glutamyl cycle in skeletal health is further underscored by studies on mice deficient in gamma-glutamyl transpeptidase (GGT), the enzyme that metabolizes γ-glutamyl peptides. nih.gov These GGT-deficient mice exhibit severe osteopenia, characterized by a low bone mass phenotype resulting from an increase in osteoclast number and activity, alongside a marked decrease in osteoblast activity. nih.gov This finding establishes the critical role of cysteine metabolism, which is linked to the γ-glutamyl cycle, in the regulation of bone remodeling and longitudinal growth. nih.gov

Table 3: Research on γ-Glutamyl Peptides and Bone Metabolism

| Compound/Model | Source/System | Primary Finding | Implication for Bone Metabolism | Citation |

|---|---|---|---|---|

| γ-L-glutamyl-trans-S-1-propenyl-L-cysteine-sulfoxide (GPCS) | Onion (Allium cepa L.) | Dose-dependently inhibits the resorption activity of osteoclasts. | Direct inhibition of bone breakdown. | researchgate.net |

| Organosulfur Compounds (including γ-glutamyl peptides) | Allium species (preclinical models) | Stimulate osteoblast activity and inhibit osteoclast activity. | Promotes bone formation and reduces resorption. | nih.gov |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | GSAC |

| S-allylcysteine | SAC |

| gamma-L-glutamyl-trans-S-1-propenyl-L-cysteine-sulfoxide | GPCS |

| Nitric Oxide | NO |

Enzymatic and Biotechnological Synthesis of Gamma Glutamyl S Allylcysteine

Biocatalytic Approaches Utilizing γ-Glutamyltranspeptidase (GGT)

The enzymatic synthesis of GSAC is primarily achieved through a transpeptidation reaction catalyzed by the enzyme γ-glutamyltranspeptidase (GGT; EC 2.3.2.2). frontiersin.org This biocatalytic approach utilizes a γ-glutamyl donor and an acceptor substrate. capes.gov.brresearchgate.net In this reaction, L-glutamine serves as the common γ-glutamyl donor, transferring its γ-glutamyl group to an acceptor molecule, S-allyl-L-cysteine (SAC). capes.gov.brresearchgate.net The GGT enzyme facilitates this transfer, resulting in the formation of γ-L-glutamyl-S-allyl-L-cysteine. researchgate.net

Characterization of Microbial GGTs for GSAC Synthesis (e.g., Bacillus licheniformis GGT)

Microbial γ-glutamyltranspeptidases are valuable biocatalysts for industrial applications due to their stability and catalytic efficiency. The GGT from the bacterium Bacillus licheniformis has been specifically characterized for its utility in synthesizing GSAC. capes.gov.br This enzyme effectively catalyzes the transfer of the γ-glutamyl moiety from L-glutamine to S-allyl-L-cysteine to form the desired product. capes.gov.brresearchgate.net

Under optimized conditions (200 mM glutamine, 200 mM S-allyl-L-cysteine, pH 9.0, 60°C), the reaction catalyzed by B. licheniformis GGT for 15 hours resulted in a GSAC yield of 19.3% with the free enzyme. capes.gov.br When the enzyme was immobilized, a comparable yield of 18.3% was achieved, highlighting its robustness for potential reuse. capes.gov.br Phylogenetic analysis shows that while bacterial GGTs like that from B. licheniformis are evolutionarily distant from plant-based GGTs (such as those in garlic, Allium sativum), they are capable of performing the same fundamental transpeptidation reaction, making them suitable for biotechnological production. nih.gov The characterization of such microbial enzymes is essential for developing efficient and scalable bioprocesses.

Strategies for Industrial Scale Production and Bioprocess Development

Transitioning the enzymatic synthesis of GSAC from a laboratory to an industrial scale requires robust bioprocess development strategies. nih.gov A key approach is the use of immobilized enzymes. nih.gov Immobilizing GGT, for instance by covalent attachment to a solid support like glyoxyl-agarose, can enhance enzyme stability and allow for its recovery and reuse over multiple reaction cycles. acs.org This significantly reduces production costs. In one study, immobilized B. licheniformis GGT maintained a high yield (18.3%) for GSAC synthesis. capes.gov.br

Another critical strategy is the implementation of advanced bioreactor systems. mdpi.com While traditional batch reactors are common, continuous flow packed-bed reactors (PBRs) offer advantages for industrial production. acs.org In a PBR, the immobilized enzyme is packed into a column, and the substrate solution flows through it continuously. This setup allows for higher productivity, easier process control, and simplified product purification. acs.org The development of such continuous bioprocessing systems is a key step toward the efficient and economical industrial-scale manufacturing of GSAC. acs.org Furthermore, high-throughput mini-bioreactor systems can be used to accelerate the optimization of cultivation and reaction conditions, reducing experimental time and costs during the development phase. nih.gov

Concluding Perspectives and Future Research Trajectories

Synthesis of Current Knowledge on GSAC's Bioactivity and Mechanisms

Gamma-glutamyl-S-allylcysteine (GSAC) is a naturally occurring organosulfur compound predominantly found in fresh garlic (Allium sativum). It is a key precursor to other bioactive sulfur compounds. The bioactivity of GSAC is intrinsically linked to its enzymatic and thermal transformation into S-allylcysteine (SAC) and other compounds. acs.orgnih.gov

The primary mechanism through which GSAC exerts its effects is by serving as a stable precursor to SAC. spandidos-publications.comnih.gov During processes like aging or extraction of garlic, the enzyme γ-glutamyl transpeptidase (GGT) hydrolyzes GSAC to form SAC. nih.govnih.gov SAC is a more readily absorbed and studied compound known for a wide range of biological activities. researchgate.net Therefore, much of the current understanding of GSAC's bioactivity is inferred from the actions of its principal derivative, SAC.

The bioactivities associated with GSAC-derived compounds are extensive, with antioxidant and anti-inflammatory effects being the most well-documented. researchgate.netnutritionfacts.org The antioxidant properties are attributed to the ability to scavenge free radicals and reduce oxidative stress. nih.govmedchemexpress.com For instance, SAC has been shown to protect against oxidative damage in various experimental models. nih.gov The anti-inflammatory actions involve the modulation of inflammatory pathways and the reduction of pro-inflammatory markers. nih.gov

GSAC itself has demonstrated antiglycative properties, showing an ability to inhibit the formation of advanced glycation end-products (AGEs), which are implicated in various chronic diseases. medchemexpress.com It has also been noted for its radical-scavenging and metal-chelating capacities. medchemexpress.com

The transformation of GSAC is a critical aspect of its bioactivity. Thermal processing, such as in the production of black garlic, significantly reduces GSAC levels as it is converted to SAC and other compounds like S-allylmercaptocysteine (SAMC). acs.orgnih.govmdpi.com This conversion process is crucial for the generation of the flavor profile and enhanced bioactivity of aged garlic products. acs.orgresearchgate.net

Table 1: Summary of Key Bioactivities and Mechanisms of GSAC and its Derivatives

Identification of Research Gaps and Unexplored Therapeutic Avenues

Despite the foundational knowledge of GSAC as a precursor, significant research gaps remain. The majority of studies focus on aged garlic extract or SAC, leaving the specific bioactivities of pure GSAC underexplored.

Key Research Gaps:

Direct Bioactivity of GSAC: There is a lack of comprehensive studies on the pharmacological effects of GSAC in its native form, independent of its conversion to SAC. Its absorption, metabolism, and potential systemic effects are not well characterized.

Enzymatic Conversion Dynamics: The precise factors that regulate the activity of γ-glutamyl transpeptidase on GSAC in vivo are not fully understood. Research into how physiological conditions might influence the rate and extent of SAC formation is needed.

Comparative Efficacy: Head-to-head studies comparing the therapeutic efficacy of GSAC versus SAC for various conditions are absent. Such research could determine if there are unique benefits to administering the precursor compound.

Non-SAC Derivatives: While SAC is the major product, the biotransformation of GSAC can lead to other metabolites. The identity and biological activities of these other potential derivatives are largely unknown.

Unexplored Therapeutic Avenues:

Metabolic Disorders: Given its documented antiglycative effects, GSAC could be investigated as a therapeutic agent for preventing or mitigating complications associated with diabetes and other metabolic disorders where advanced glycation end-products play a pathological role. medchemexpress.com

Neurodegenerative Diseases: The neuroprotective effects of SAC are well-established. spandidos-publications.com Investigating whether direct administration of GSAC provides a more sustained release of SAC in the central nervous system could be a promising strategy for diseases like Alzheimer's and Parkinson's.

Cardiovascular Health: The antioxidant and anti-inflammatory properties of garlic-derived compounds are known to be beneficial for cardiovascular health. nih.gov Exploring the specific role of GSAC in processes like atherosclerosis and hypertension is warranted. mdpi.com

Cancer Therapy: Some organosulfur compounds from garlic have shown anticancer properties. frontiersin.org The potential of GSAC as a primary or adjunctive therapy in oncology, particularly in modulating oxidative stress within the tumor microenvironment, remains an open area of investigation. nih.gov

Potential for Translational Research and Clinical Applications

The potential for translating basic research on GSAC into clinical applications is significant, though it hinges on addressing the aforementioned research gaps. The natural origin and favorable safety profile of garlic-derived compounds make GSAC an attractive candidate for clinical investigation. researchgate.net

The primary route for clinical application appears to be through supplementation or the development of functional foods. tandfonline.com Standardized extracts with high concentrations of GSAC could be developed. However, clinical trials are essential to validate the therapeutic efficacy and establish effective dosages for specific health conditions. Currently, there is a notable lack of clinical trials focusing specifically on GSAC. nih.govnih.gov

Future translational research should focus on:

Pharmacokinetic Studies: Human clinical trials are necessary to understand the bioavailability, metabolism, and excretion of GSAC and its conversion to SAC.

Efficacy Trials: Randomized controlled trials are needed to evaluate the effectiveness of GSAC for specific conditions, such as improving glycemic control, reducing cardiovascular risk factors, or supporting cognitive function. nih.govsunyempire.edu

Biomarker Development: Identifying and validating biomarkers that correlate with GSAC intake and its biological effects would be crucial for monitoring therapeutic response in clinical settings.

The development of stable, standardized GSAC formulations will be a critical step in enabling rigorous clinical investigation and eventual therapeutic use.

Emerging Technologies in GSAC Research (e.g., Omics Integration, Advanced Modeling)

Advances in analytical and computational technologies offer powerful new tools to deepen the understanding of GSAC and accelerate its research and development. frontiersin.orgtandfonline.com

Omics Integration:

Metabolomics: This can be used to comprehensively map the metabolic fate of GSAC in vivo, identifying not only SAC but also other minor or previously unknown metabolites. mdpi.com This will provide a more complete picture of its biotransformation.

Transcriptomics and Proteomics: These approaches can elucidate the molecular mechanisms of GSAC's action by revealing its effects on gene expression and protein profiles in target cells and tissues. This can help identify the specific cellular pathways modulated by the compound.

Pharmacogenomics: Investigating how genetic variations in enzymes like γ-glutamyl transpeptidase affect individual responses to GSAC supplementation could pave the way for personalized nutrition and therapeutic strategies.

Advanced Modeling:

Computational Docking and Molecular Dynamics: These in-silico methods can be used to predict the interactions of GSAC and its metabolites with specific protein targets, such as enzymes or receptors. nih.gov This can help to prioritize research on the most likely mechanisms of action.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Advanced modeling can simulate the absorption, distribution, metabolism, and excretion of GSAC, helping to predict optimal dosing regimens for future clinical trials.

Biotechnological Production:

Modern biotechnology, including metabolic engineering and synthetic biology, offers avenues for the sustainable and standardized production of GSAC. nih.govtandfonline.com For example, γ-glutamyltranspeptidase from organisms like Bacillus licheniformis has been used for the enzymatic synthesis of GSAC, which could ensure a consistent and high-purity supply for research and clinical applications. researchgate.net

By leveraging these emerging technologies, researchers can overcome many of the current limitations in GSAC research, paving the way for a more complete understanding of its therapeutic potential and accelerating its journey from a natural compound to a clinically validated therapeutic agent.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for structural identification and purity assessment of GGA?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for purity analysis, particularly for batches labeled ≥95% purity . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical. The Hill notation (C₁₁H₁₈N₂O₅S) and CAS registry number (91216-95-4) should be cross-verified using databases like PubChem or EPA DSSTox . USP pharmaceutical standards (−20°C storage) provide reference materials for comparative analysis .

Q. How can researchers ensure reproducibility in synthesizing GGA from natural sources like Allium sativum?

- Methodological Answer : Standardize extraction protocols using immobilized enzyme systems (e.g., cellulose-immobilized phytochelatin synthase) to enhance γ-glutamyl peptide yield . Document solvent ratios (e.g., aqueous ethanol for polar metabolites), temperature controls, and lyophilization steps. Purity validation via HPLC and adherence to USP guidelines for primary standards are essential .

Q. What safety protocols are critical when handling GGA in laboratory settings?

- Methodological Answer : Follow OSHA and TCI America guidelines: use fume hoods for aerosol prevention, wear nitrile gloves, and store at −20°C to minimize degradation . Safety data sheets (SDS) must be updated regularly, and disposal should comply with EPA regulations for thiol-containing compounds .

Advanced Research Questions